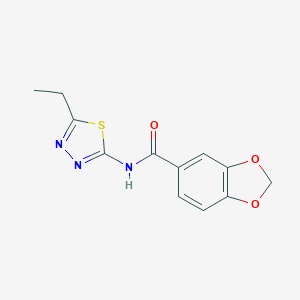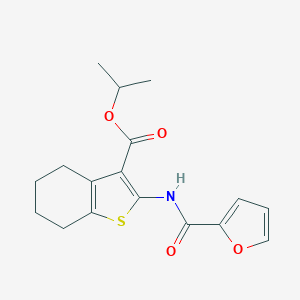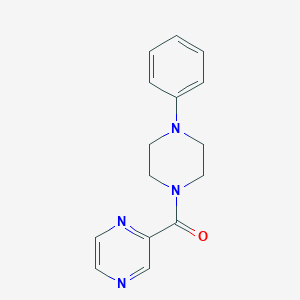![molecular formula C17H18N6O3 B336903 2-(1H-INDOL-3-YL)-N'-[(2E)-1-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPAN-2-YLIDENE]ACETOHYDRAZIDE](/img/structure/B336903.png)
2-(1H-INDOL-3-YL)-N'-[(2E)-1-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPAN-2-YLIDENE]ACETOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N’-(2-{3-nitro-5-methyl-1H-pyrazol-1-yl}-1-methylethylidene)-2-(1H-indol-3-yl)acetohydrazide” is a complex organic compound that features a pyrazole ring, an indole ring, and a hydrazide functional group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N’-(2-{3-nitro-5-methyl-1H-pyrazol-1-yl}-1-methylethylidene)-2-(1H-indol-3-yl)acetohydrazide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.
Nitration: Introduction of the nitro group into the pyrazole ring.
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis or other suitable methods.
Condensation Reaction: The final step involves the condensation of the pyrazole and indole derivatives with a hydrazide to form the target compound.
Industrial Production Methods
Industrial production methods would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or pyrazole rings.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Various substitution reactions can occur, especially at the reactive sites of the pyrazole and indole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.
Scientific Research Applications
“N’-(2-{3-nitro-5-methyl-1H-pyrazol-1-yl}-1-methylethylidene)-2-(1H-indol-3-yl)acetohydrazide” could have several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs.
Biological Studies: Investigation of its biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Chemical Biology: Use as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of “N’-(2-{3-nitro-5-methyl-1H-pyrazol-1-yl}-1-methylethylidene)-2-(1H-indol-3-yl)acetohydrazide” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact molecular targets and pathways would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-{3-nitro-1H-pyrazol-1-yl}-1-methylethylidene)-2-(1H-indol-3-yl)acetohydrazide
- N’-(2-{3-methyl-1H-pyrazol-1-yl}-1-methylethylidene)-2-(1H-indol-3-yl)acetohydrazide
Uniqueness
The uniqueness of “N’-(2-{3-nitro-5-methyl-1H-pyrazol-1-yl}-1-methylethylidene)-2-(1H-indol-3-yl)acetohydrazide” lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C17H18N6O3 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-N-[(E)-1-(5-methyl-3-nitropyrazol-1-yl)propan-2-ylideneamino]acetamide |
InChI |
InChI=1S/C17H18N6O3/c1-11(10-22-12(2)7-16(21-22)23(25)26)19-20-17(24)8-13-9-18-15-6-4-3-5-14(13)15/h3-7,9,18H,8,10H2,1-2H3,(H,20,24)/b19-11+ |
InChI Key |
PDRJSQXNXUNCNC-YBFXNURJSA-N |
SMILES |
CC1=CC(=NN1CC(=NNC(=O)CC2=CNC3=CC=CC=C32)C)[N+](=O)[O-] |
Isomeric SMILES |
CC1=CC(=NN1C/C(=N/NC(=O)CC2=CNC3=CC=CC=C32)/C)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=NN1CC(=NNC(=O)CC2=CNC3=CC=CC=C32)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Isopropyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B336821.png)


![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B336828.png)



![N-{4-[(4-CYCLOPROPANEAMIDOPHENYL)METHYL]PHENYL}CYCLOPROPANECARBOXAMIDE](/img/structure/B336835.png)
![3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B336839.png)
![2-(2,4-dichlorophenoxy)-N-[3-({[(2,4-dichlorophenoxy)acetyl]amino}methyl)-3,5,5-trimethylcyclohexyl]acetamide](/img/structure/B336840.png)
![5-bromo-N'-[1-(2,4-dimethylphenyl)ethylidene]-2-furohydrazide](/img/structure/B336842.png)
![Isopropyl 2-[(3,4-dichlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B336843.png)
![N-[4-({4-[(thien-2-ylcarbonyl)amino]cyclohexyl}methyl)cyclohexyl]thiophene-2-carboxamide](/img/structure/B336845.png)

